![molecular formula C17H15FN4 B6457963 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline CAS No. 2548991-01-9](/img/structure/B6457963.png)
6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline” is a complex organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important aspects of the synthesis .Molecular Structure Analysis
The molecular structure of “6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline” is characterized by a pyrrolidine ring . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
The quinazoline scaffold, including its fluorinated derivatives, has garnered attention in drug discovery. Here’s why:
- 3D Coverage : The non-planarity of the ring (referred to as “pseudorotation”) enhances three-dimensional coverage, impacting binding interactions with biological targets .
Positron Emission Tomography (PET) Imaging Agents
Researchers have investigated fluorinated derivatives for PET imaging. For instance:
- [18F]FIPM : Although limited for LRRK2 imaging, [18F]FIPM serves as a lead compound for developing improved brain-specific PET tracers .
Tyrosine Kinase Receptor (Trk) Inhibitors
The modification of the amide moiety in related structures led to fluorinated Trk inhibitors with picomolar IC50 values. These compounds hold promise in cancer therapy .
Anti-Tubercular Agents
Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Biological Profiling and Enantioselective Proteins
The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Pyrrolidine compounds exhibit different binding modes to enantioselective proteins .
Orientations Futures
The future directions in the research of “6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space more efficiently and investigating the influence of steric factors on biological activity .
Mécanisme D'action
Target of Action
The primary target of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline is Casein Kinase 1 (CK1) . CK1 is a serine/threonine-selective protein kinase that plays a key role in various cellular processes such as DNA repair, cell cycle progression, and circadian rhythm regulation .
Mode of Action
6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline interacts with CK1 by binding to its active site, thereby inhibiting its kinase activity . This results in the disruption of CK1-mediated cellular processes, leading to potential therapeutic effects .
Biochemical Pathways
The inhibition of CK1 by 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline affects several biochemical pathways. For instance, it can disrupt the Wnt signaling pathway, which is often dysregulated in cancer . By inhibiting CK1, the compound may prevent the aberrant activation of this pathway, potentially exerting anti-cancer effects .
Pharmacokinetics
The pyrrolidine ring enhances the compound’s three-dimensional coverage and stereochemistry, which can influence its absorption and distribution . .
Result of Action
The molecular and cellular effects of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline’s action are primarily related to its inhibitory effect on CK1 . By inhibiting CK1, the compound can disrupt various cellular processes regulated by this kinase, potentially leading to therapeutic effects in conditions where CK1 is dysregulated .
Action Environment
The action, efficacy, and stability of 6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the cellular environment, including the presence of other proteins and the pH of the cellular compartments . Additionally, external factors such as temperature and light exposure could potentially affect the compound’s stability .
Propriétés
IUPAC Name |
6-fluoro-4-(3-pyridin-2-ylpyrrolidin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4/c18-13-4-5-16-14(9-13)17(21-11-20-16)22-8-6-12(10-22)15-3-1-2-7-19-15/h1-5,7,9,11-12H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPHRPYSXYEHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.